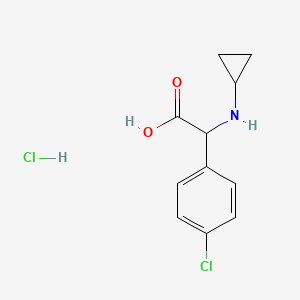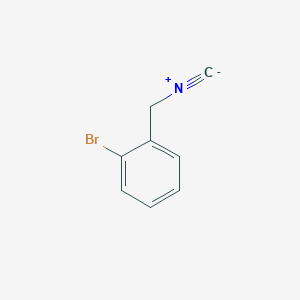
3-(2-氧代-1,2,3,4-四氢喹啉-3-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid” is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom . It has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Structure Analysis
The molecular structure of “3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid” can be represented by the InChI code:1S/C12H13NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-4,9H,5-7H2,(H,13,16)(H,14,15) . The molecular weight of the compound is 219.24 .
科学研究应用
合成方法
相关化合物的氧化脱芳构化已用于制备呋喃喹啉酮和天使藤碱衍生物的新方法,展示了一种从更简单的喹啉酮前体生成结构复杂分子的有效方法 (Ye, Zhang, & Fan, 2012)。此外,已探索 2-oxo-1,2-dihydroquinoline 衍生物的合成,因为它们具有潜在的镇痛和利尿特性,突出了这些化合物在医药化学中的应用 (Ukrainets, Andreeva, Gorokhova, & Kravchenko, 2013)。
抗菌活性
喹啉酮衍生物已显示出作为抗菌药物的支架的希望,研究表明它们与氟喹诺酮抗生素具有分子相似性。这至关重要,因为全球微生物耐药性的增加需要寻找新的抗生素 (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016)。新型 4-hydroxyquinolin-2(1H)-ones 和 pyrano[3,2-c]quinolin-2(1H)-ones 的体外筛选进一步验证了这些化合物在开发新型抗菌剂中的效用 (Hassanin & Ibrahim, 2012)。
药物成分质量控制
已经分析了分析方法在喹啉-3-丙酸衍生物中有希望的活性药物成分 (API) 的质量控制中的应用,强调了纳入某些控制方法(如 13C NMR 光谱)以解决这些化合物的互变异构体的必要性。这突出了基于这些化合物开发和制造药品中严格质量控制措施的重要性 (Zubkov 等,2016)。
未来方向
The future directions for “3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid” could involve further exploration of its biological activities and potential applications in treating various diseases. The development of novel tetrahydroquinoline analogs with potent biological activity is an area of ongoing research .
作用机制
Biochemical Pathways
The biochemical pathways affected by 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid are currently unknown . Given the compound’s structure, it may potentially interact with pathways involving quinoline or propanoic acid derivatives.
Result of Action
The molecular and cellular effects of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid’s action are currently unknown
属性
IUPAC Name |
3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-4,9H,5-7H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLCTTTURUNBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923163-76-2 |
Source


|
| Record name | 3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide](/img/structure/B2819610.png)




![Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine](/img/structure/B2819619.png)


![4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2819622.png)


